
N-(3-hydroxyphenyl)azepane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxyphenyl)azepane-2-carboxamide: is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . This compound is part of the azepane family, which is known for its seven-membered ring structure containing nitrogen. The presence of a hydroxyphenyl group attached to the azepane ring makes this compound particularly interesting for various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)azepane-2-carboxamide can be achieved through several methods. One common approach involves the Pd/LA-catalyzed decarboxylation process, which enables the formation of N-aryl azepanes under mild conditions . This method uses palladium trifluoroacetate (Pd(TFA)₂) and boron trifluoride diethyl etherate (BF₃·Et₂O) as catalysts, with dichloromethane (DCM) as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions: N-(3-hydroxyphenyl)azepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro, sulfonyl, or other substituted aromatic compounds.
科学的研究の応用
N-(3-hydroxyphenyl)azepane-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a novel inhibitor or binding agent in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-hydroxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The azepane ring provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to modulate various biochemical processes through its unique structure .
類似化合物との比較
- N-(3-hydroxyphenyl)thiophene-2-carboxamide
- N-(2-hydroxyethyl)pyridine-3-carboxamide
- N-(2-hydroxyphenyl)-3-nitrobenzamide
Comparison: N-(3-hydroxyphenyl)azepane-2-carboxamide is unique due to its seven-membered azepane ring, which is less common compared to five- or six-membered rings found in similar compounds. This structural difference can lead to distinct chemical reactivity and biological activity. For example, the azepane ring provides a different spatial arrangement, which can affect the compound’s binding properties and overall stability .
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
N-(3-hydroxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c16-11-6-4-5-10(9-11)15-13(17)12-7-2-1-3-8-14-12/h4-6,9,12,14,16H,1-3,7-8H2,(H,15,17) |
InChIキー |
WMRIJAGHIALTKF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(NCC1)C(=O)NC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



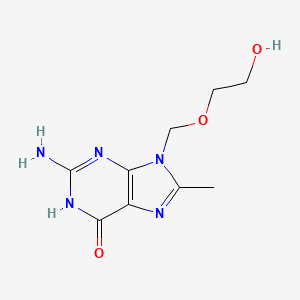
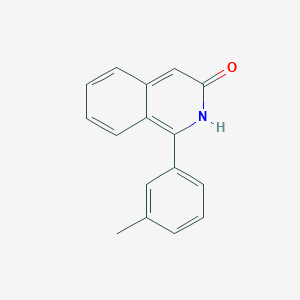
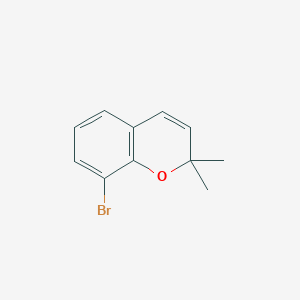



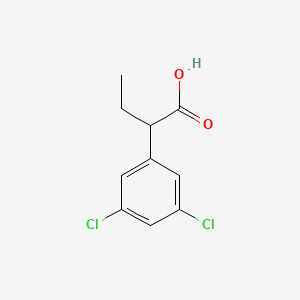
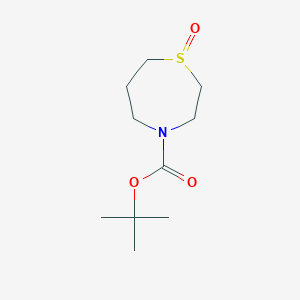
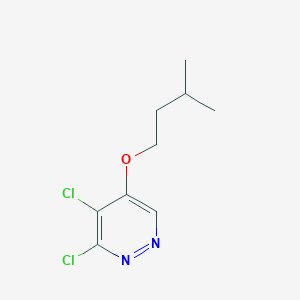
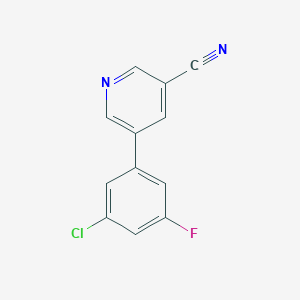


![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)
